Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate
Description
Properties
IUPAC Name |
methyl 2-[(4-fluoro-3-methoxyphenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-7(12(15)17-3)11(14)8-4-5-9(13)10(6-8)16-2/h4-6,11,14H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOTWQDPTIRPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=C)C(=O)OC)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of Methyl 2-[(4-fluoro-3-methoxyphenyl)(carbonyl)methyl]acrylate.
Reduction: Formation of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound's unique functional groups make it a candidate for drug development and medicinal chemistry. Interaction studies have indicated that methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate may exhibit biological activity that can be harnessed for therapeutic purposes.
Key Insights:
- Biological Activity : Research suggests that the compound may interact favorably with various biological systems, potentially leading to the development of new therapeutic agents.
- Synthesis of Derivatives : The compound can serve as a precursor for synthesizing derivatives with enhanced pharmacological properties, making it valuable in drug discovery efforts.
Materials Science Applications
This compound is also applicable in materials science, particularly in the development of polymers and resins.
Applications:
- Polymerization : The compound can be polymerized to create functional materials with desirable properties such as heat resistance, mechanical strength, and chemical stability. This makes it suitable for use in coatings, adhesives, and sealants.
- Photosensitive Resins : It can be combined with photoinitiators to produce photosensitive resin compositions used in various applications, including electronics and optical devices.
Chemical Synthesis
In synthetic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules.
Synthesis Techniques:
- Reactivity : The acrylic moiety allows for various chemical transformations, including Michael additions and cross-coupling reactions, which are essential for creating diverse chemical entities.
- Versatile Reactions : Methods such as palladium-catalyzed reactions can be employed to modify the compound for specific applications, enhancing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate involves its interaction with specific molecular targets. The fluoro-substituted methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The acrylate moiety can undergo polymerization, contributing to its applications in materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Reactivity
Fluorophenyl Derivatives
- Methyl (2E)-2-cyano-3-(4-fluorophenyl)acrylate (): Replaces the hydroxylmethyl and methoxy groups with a cyano substituent. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .
- 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate (): Features a 4-fluorophenyl group and an acetylated phenolic ring. The acetyl group introduces steric hindrance and alters solubility, while the fluorophenyl group maintains electronic effects similar to the target compound .
Chlorophenyl Derivatives
- Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate (): Substitutes fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may increase steric hindrance and alter metabolic stability in biological systems compared to the fluoro analog .
Cyanophenyl Derivatives
- Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (): The cyano group enhances polarity and metal-binding capacity, enabling the formation of bioactive transition metal complexes (e.g., Cr³⁺, Co³⁺). This contrasts with the target compound, where fluorine and methoxy groups may prioritize different interaction modes .
Physicochemical Properties
| Compound Name | Melting Point/State | Purity | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | 95–98% | 4-Fluoro-3-methoxy, hydroxylmethyl |
| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Solid (specifics not given) | >98% | 4-Cyano, hydroxylmethyl |
| Ethyl 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl]acrylate (23c) | 99–102°C | >98% | 4-Chlorophenyl, pyrazole |
| Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate | Solid (crystal) | N/A | Bromo, formyl, methylphenyl |
- Purity : The target compound’s purity (95–98%) aligns with industrial standards, whereas research-grade analogs (e.g., ) often exceed 98% .
Biological Activity
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features, including a methoxy group, a hydroxy group, and a fluorine atom attached to a phenyl ring, linked to an acrylic acid moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 240.23 g/mol. Its structure can be represented as follows:
Key Features:
- Fluorine Atom: Influences the electronic properties and reactivity.
- Methoxy Group: Enhances lipophilicity and may improve bioavailability.
- Hydroxy Group: Can participate in hydrogen bonding, potentially increasing interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of 4-fluoro-3-methoxybenzaldehyde with methyl acrylate in the presence of bases like sodium hydroxide. The reaction typically requires refluxing in solvents such as ethanol for optimal yield .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 7.5 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of tubulin polymerization |
The mechanism involves interaction with tubulin, leading to disruption of microtubule dynamics, which is critical for cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate potential for development as an antimicrobial agent, although further studies are needed to elucidate the exact mechanisms involved .
Case Studies
-
Study on Anticancer Activity :
- A study conducted on various derivatives of similar compounds highlighted that this compound showed superior activity compared to other derivatives due to its unique structural characteristics.
- The study utilized docking simulations to predict binding interactions with the colchicine site on tubulin, confirming its potential as a lead compound for anticancer drug development .
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of several acrylate derivatives, where this compound demonstrated promising results against resistant strains of bacteria, suggesting it could be explored further for therapeutic use in infectious diseases .
Q & A
What synthetic methodologies are effective for preparing Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate, and how can reaction parameters be optimized?
The compound is typically synthesized via the Baylis-Hillman reaction , which couples an acrylate ester with an aldehyde derivative. For example, using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in polar aprotic solvents (e.g., THF or DMF) at 0–25°C for 24–48 hours yields the product. Key optimization factors include:
- Solvent polarity : Higher polarity enhances reaction rates but may reduce selectivity.
- Catalyst loading : 10–20 mol% DABCO is typical.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions.
Reaction progress should be monitored via TLC or HPLC , and purification often involves column chromatography with ethyl acetate/hexane gradients .
Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- FT-IR Spectroscopy : Key peaks include the ester carbonyl (C=O) at ~1700 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and acrylate α-proton doublet (δ ~6.3 ppm).
- ¹³C NMR : Ester carbonyl at ~165–170 ppm , quaternary carbons adjacent to fluorine (~150 ppm, J-C-F coupling).
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments consistent with the methoxy-fluorophenyl moiety .
How can X-ray crystallography elucidate the molecular geometry and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and non-covalent interactions. For similar acrylates:
- Hydrogen bonding : Intramolecular O-H⋯O bonds stabilize the structure (e.g., 2.60–2.80 Å).
- π-π stacking : Aromatic rings exhibit centroid distances of 3.9–4.0 Å , influencing crystal packing.
- Data collection : Low-temperature (100 K) measurements reduce thermal motion artifacts. Refinement includes disorder modeling and anisotropic displacement parameters .
What computational approaches are used to predict electronic properties and reaction pathways for this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G * level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) indicate reactivity toward electrophiles/nucleophiles.
- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions (e.g., lone pair donation from methoxy oxygen).
- Mechanistic studies : QM/MM simulations model transition states in ester hydrolysis or nucleophilic additions .
How do the fluorine and methoxy substituents influence the compound’s reactivity in organic transformations?
- Fluorine : Electron-withdrawing effect activates the ester carbonyl toward nucleophilic attack (e.g., hydrolysis or aminolysis).
- Methoxy group : Directs electrophilic substitution to the para position on the aromatic ring via resonance donation.
- Hammett parameters : σₚ values predict regioselectivity in reactions like Suzuki-Miyaura couplings .
What strategies ensure the stability of this compound during storage and experimental use?
- Stabilizers : Add 4-methoxyphenol (200–300 ppm) to inhibit radical polymerization.
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.
- Handling : Avoid prolonged exposure to moisture. Regular purity checks via ¹H NMR or LC-MS detect decomposition .
How can enantiomeric resolution be achieved for this chiral acrylate derivative?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) in organic solvents selectively hydrolyze one enantiomer.
- Asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) during the Baylis-Hillman step to induce enantioselectivity. Monitor enantiomeric excess via polarimetry or chiral GC .
What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Disorder : Common in flexible hydroxymethyl groups; resolved using PART commands in SHELXL .
- Twinned crystals : Data integration via CELL_NOW or TWINABS corrects overlapping reflections.
- Hydrogen atom placement : Constrained or riding models refine O-H positions .
How does the hydroxymethyl group participate in hydrogen bonding, and what are the implications for solid-state properties?
The hydroxyl group forms intramolecular O-H⋯O=C bonds (2.65–2.75 Å), stabilizing a planar conformation. Intermolecular hydrogen bonds (e.g., O-H⋯O with adjacent molecules) create R₂²(14) motifs, influencing melting points (e.g., 128–130°C for analogous compounds) and solubility .
What are the limitations of current synthetic methods, and how can they be improved?
- Low yields : Baylis-Hillman reactions often yield 40–60%; microwave-assisted synthesis or Lewis acid additives (e.g., LiClO₄) may enhance efficiency.
- Side reactions : Competing Michael additions minimized by strict temperature control.
- Scalability : Continuous-flow systems improve reproducibility for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
